molecular formula C15H14Cl2N4O2 B2652314 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine CAS No. 400088-96-2

1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine

Cat. No.: B2652314
CAS No.: 400088-96-2
M. Wt: 353.2
InChI Key: LWHDOQNAOKFCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyridinylpiperazine Compounds

The structural evolution of pyridinylpiperazine derivatives began with early investigations into nitrogen-containing heterocycles in the mid-20th century. Piperazine itself, first synthesized in 1888 via ammoniation of 1,2-dichloroethane, gained prominence after World War II as a scaffold for antihistamines and anthelmintics. The fusion of pyridine and piperazine motifs emerged in the 1970s, driven by pharmaceutical interest in CNS-targeting agents.

Key milestones include:

  • 1975 : Synthesis of 1-(2-pyridinyl)piperazine derivatives for α-adrenergic receptor modulation.
  • 1990s : Development of delavirdine, a pyridinylpiperazine-based non-nucleoside reverse transcriptase inhibitor for HIV treatment.
  • 2000s : Optimization of substitution patterns to enhance blood-brain barrier penetration, exemplified by mirtazapine derivatives.

The introduction of halogenated aryl groups, such as 3,4-dichlorophenyl, marked a shift toward selective receptor targeting. These modifications leveraged the electron-withdrawing properties of chlorine atoms to stabilize charge-transfer interactions in biological systems.

Significance in Medicinal Chemistry Research

1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine exemplifies modern rational drug design through strategic substituent placement:

Structural Feature Pharmacological Impact
3,4-Dichlorophenyl group Enhances lipophilicity and σ-receptor affinity
5-Nitro-2-pyridinyl moiety Introduces hydrogen-bond acceptor sites
Piperazine core Provides conformational flexibility

The compound’s molecular formula (C~15~H~14~Cl~2~N~4~O~2~) and weight (353.20 g/mol) position it within the "drug-like" chemical space (LogP ≈ 2.8 predicted). Its SMILES string (O=N+[O-]) reveals three distinct pharmacophoric elements:

  • Aromatic chlorination for target engagement
  • Nitropyridine as a polar interaction domain
  • Piperazine spacer for spatial orientation

Current Research Landscape and Knowledge Gaps

Recent studies (2023–2024) highlight three research trajectories:

  • Receptor Profiling : Computational docking suggests strong interactions with serotonin 5-HT~2A~ and dopamine D~3~ receptors due to the dichlorophenyl group’s electron-deficient π-system.
  • Synthetic Innovation : Microwave-assisted synthesis protocols achieve >90% yield for analogous piperazines, though specific data for this compound remains unpublished.
  • ADME Optimization : Molecular dynamics simulations predict moderate blood-brain barrier permeability (Pe ≈ 8.2 × 10^−6 cm/s).

Critical knowledge gaps include:

  • Experimental validation of predicted σ-receptor binding
  • Structure-activity relationship (SAR) studies comparing nitro vs. amino pyridine variants
  • Photostability profiles under UV irradiation

Research Objectives and Scientific Rationale

This compound’s study addresses three unmet needs in medicinal chemistry:

  • Selectivity Engineering : Dual chlorine substitution may reduce off-target effects compared to monosubstituted analogs.
  • Metabolic Resilience : The nitro group could resist first-pass oxidation better than methyl or methoxy substituents.
  • Synthetic Scalability : Commercial availability of precursors (CAS 400088-96-2) supports large-scale production.

Ongoing research aims to:

  • Characterize crystalline polymorphs via X-ray diffraction
  • Develop quantitative structure-activity relationship (QSAR) models using Cl/Nitro substituent parameters
  • Explore radiolabeling potential for PET tracer development

Table 1 : Physicochemical Properties of this compound

Property Value/Description Source
Molecular Formula C~15~H~14~Cl~2~N~4~O~2~
Molecular Weight 353.20 g/mol
SMILES O=N+[O-]
Predicted LogP 2.81 (ChemAxon) -
Hydrogen Bond Acceptors 6
Rotatable Bonds 4

The compound’s structural duality – combining a electron-deficient aromatic system with a flexible piperazine linker – positions it as a promising candidate for neurodegenerative disease research. Recent molecular dynamics simulations (2023) demonstrate stable binding to the S1R receptor’s hydrophobic pocket, with ΔG~bind~ = −9.2 kcal/mol, though experimental validation remains pending.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(5-nitropyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O2/c16-13-3-1-11(9-14(13)17)19-5-7-20(8-6-19)15-4-2-12(10-18-15)21(22)23/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHDOQNAOKFCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine typically involves the reaction of 3,4-dichloroaniline with 5-nitro-2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with piperazine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.

Major Products Formed

    Reduction: 1-(3,4-Dichlorophenyl)-4-(5-amino-2-pyridinyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Research indicates that derivatives of piperazine compounds, including 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine, show promising anticancer properties. For instance, studies have demonstrated that certain piperazine derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with varying degrees of cytotoxicity .

In a specific study, compounds synthesized from similar piperazine scaffolds exhibited IC50 values in the micromolar range against these cancer cell lines, suggesting their potential as lead compounds for further drug development .

Neuropharmacological Effects

Piperazine derivatives are known for their psychoactive properties. The structural similarity of this compound to other psychoactive substances suggests potential applications in treating neurological disorders. For example, compounds with similar structures have been studied for their effects on serotonin receptors, which are crucial in mood regulation and anxiety disorders .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis can be summarized as follows:

  • Formation of the Piperazine Ring : The initial step involves the condensation of appropriate amines to form the piperazine core.
  • Substitution Reactions : The introduction of the 3,4-dichlorophenyl and 5-nitro-2-pyridinyl groups can be achieved through electrophilic aromatic substitution or nucleophilic substitution reactions.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using NMR and mass spectrometry to confirm its structure .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors in the central nervous system, modulating neurotransmitter activity. The nitro and dichloro groups may contribute to the compound’s binding affinity and selectivity for certain receptors.

Comparison with Similar Compounds

Structural Modifications and Bioactivity

  • Electron-Withdrawing Groups: The nitro group in this compound enhances DNA-binding affinity compared to non-nitrated analogs like BS230 . However, nitroheterocycles in compounds like 11 show superior antiparasitic activity due to redox cycling and free radical generation .
  • Chlorine Substitution: 3,4-Dichlorophenyl derivatives (e.g., BS230, target compound) exhibit stronger cytotoxicity and receptor binding than 2,3-dichlorophenyl variants (e.g., antipsychotic ethanone derivative) .
  • Linker Diversity : Amide or acetyl linkers (e.g., 7j, BS230) improve blood-brain barrier penetration for CNS targets, whereas rigid pyridinyl/nitro groups favor peripheral enzyme inhibition .

Pharmacological Selectivity

  • Anticancer Activity : BS230’s selective cytotoxicity for cancer cells contrasts with the broader antiparasitic/antipsychotic profiles of other dichlorophenyl-piperazines .
  • Receptor Specificity : SA4503’s sigma-1 agonism highlights the impact of alkoxy substituents (3,4-dimethoxy) on CNS target engagement vs. the nitro-pyridine’s peripheral effects .

Biological Activity

1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine, a compound with the chemical formula C15H14Cl2N4O2, has garnered attention in various fields due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H14Cl2N4O2
  • CAS Number : 400088-96-2
  • Molecular Weight : 341.20 g/mol

The compound features a piperazine core substituted with a dichlorophenyl group and a nitropyridine moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated promising antiproliferative effects against various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (leukemia) cells. The presence of electron-withdrawing groups like chlorine and nitro enhances the cytotoxicity of these compounds due to increased electron deficiency, facilitating interactions with cellular targets .

Table 1: Antiproliferative Activity of Piperazine Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AHT295.0
Compound BJurkat3.5
This compoundJurkat4.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assessments indicate that it possesses significant activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Receptor Binding : The compound exhibits affinity for aminergic receptors, which are involved in neurotransmission and can influence various physiological processes .
  • Cell Cycle Arrest : Studies suggest that this compound induces cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), leading to apoptosis .
  • Reactive Oxygen Species (ROS) Generation : It may promote ROS production within cells, contributing to oxidative stress and subsequent cell death in tumor cells .

Study on Anticancer Efficacy

In a recent study published in Cancer Research, researchers synthesized various piperazine derivatives and tested their efficacy against cancer cell lines. The study found that the introduction of electron-withdrawing groups significantly enhanced the anticancer activity of these compounds compared to their parent structures.

Antimicrobial Assessment

A comprehensive evaluation was conducted to assess the antimicrobial efficacy of this compound against clinical isolates. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antimicrobial agents, suggesting its potential as a therapeutic candidate in treating infections .

Q & A

Q. What synthetic routes are recommended for preparing 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For example, coupling 3,4-dichloroaniline with 5-nitro-2-chloropyridine using a palladium catalyst (e.g., Pd(OAc)₂) and ligands like Xantphos in a polar aprotic solvent (e.g., DMF) at 80–100°C . Optimization involves adjusting catalyst loading, solvent choice, and reaction time. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Confirm yield and purity using HPLC or LC-MS .

Q. How should researchers characterize the molecular structure of this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for dichlorophenyl and pyridinyl groups) and piperazine CH₂ signals (δ 2.5–3.5 ppm).
  • IR Spectroscopy : Confirm nitro (NO₂) stretches at ~1520 cm⁻¹ and aromatic C-Cl bonds at 750–800 cm⁻¹.
  • Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak [M+H]⁺ at m/z 394.03 (calculated for C₁₅H₁₁Cl₂N₃O₂).
    Cross-reference with PubChem data for analogous piperazine derivatives .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with piperazine derivatives reported in Jadhav et al. (2017) .
  • Receptor Binding : Radioligand displacement assays (e.g., 5-HT₂A or D₂ receptors) using rat brain homogenates. Measure IC₅₀ values and validate with positive controls like ketanserin .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of nitro- and halogen-substituted piperazines?

  • Methodological Answer :
  • Purity Verification : Ensure compound purity via HPLC (>98%) and confirm absence of regioisomers (e.g., nitro positional analogs) using 2D NMR (COSY, NOESY).
  • Structural-Activity Comparison : Synthesize analogs (e.g., replacing Cl with F or NO₂ with CN) and test in parallel. For example, fluorophenyl-piperazine derivatives showed variable 5-HT receptor affinity due to electronic effects .
  • Assay Standardization : Replicate studies under identical conditions (e.g., pH, temperature) to minimize variability .

Q. What computational strategies predict the binding affinity of this compound to neurotransmitter receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with receptor active sites (e.g., 5-HT₂A PDB: 6WGT). Prioritize hydrogen bonding with nitro groups and hydrophobic contacts with dichlorophenyl .
  • QSAR Modeling : Train models on piperazine derivatives with known IC₅₀ values. Descriptors include ClogP, topological polar surface area (TPSA), and Hammett σ constants for substituents .

Q. How can reaction yields be improved in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C or Ni-based catalysts for cost efficiency. For SNAr, use microwave-assisted synthesis to reduce reaction time.
  • Byproduct Analysis : Identify impurities (e.g., dehalogenated products) via LC-MS. Optimize stoichiometry (e.g., 1.2:1 pyridine:aniline ratio) and employ scavengers (e.g., polymer-bound triphenylphosphine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.